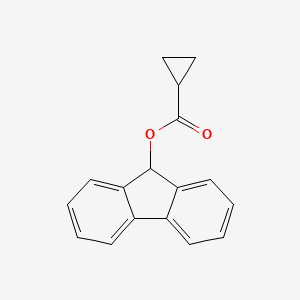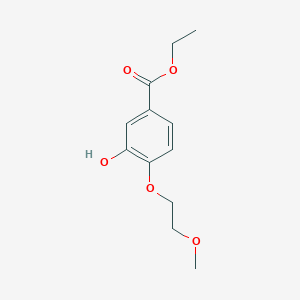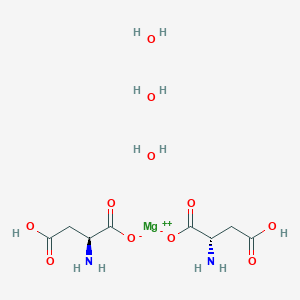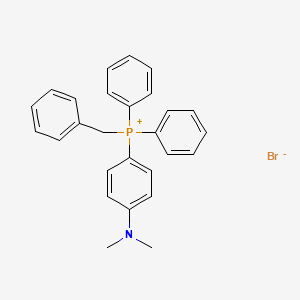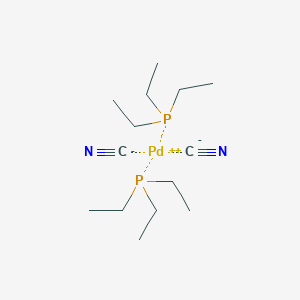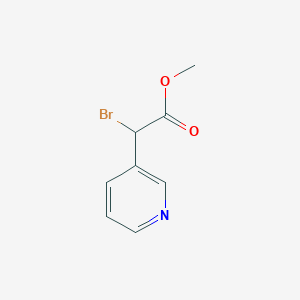![molecular formula C10H10ClN3O2 B13142052 (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring. The presence of an amino group and a chloro substituent on the pyridine ring further enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
-
Formation of the Pyrrolo[2,3-b]pyridine Core: : The pyrrolo[2,3-b]pyridine core can be synthesized by reacting a pyrrole derivative with a pyridine derivative under specific conditions. For example, the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an aldehyde at 50°C can yield the desired core structure .
-
Introduction of the Chloro Substituent: : The chloro substituent can be introduced through a halogenation reaction. This can be achieved by treating the pyrrolo[2,3-b]pyridine core with a chlorinating agent such as thionyl chloride or phosphorus pentachloride .
-
Amino Group Introduction: : The amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the chloro-substituted pyrrolo[2,3-b]pyridine with an amine under suitable conditions .
-
Formation of the Propanoic Acid Moiety: This can be achieved through a carboxylation reaction, where the amino-substituted pyrrolo[2,3-b]pyridine is treated with carbon dioxide under basic conditions .
Chemical Reactions Analysis
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
-
Reduction: : The compound can also undergo reduction reactions, where the chloro substituent can be reduced to form a hydrogen-substituted derivative. Common reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides .
Scientific Research Applications
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules.
-
Biology: : The compound has been studied for its potential biological activities, including its ability to inhibit specific enzymes and receptors. It has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation and migration .
-
Medicine: : Due to its biological activities, the compound has potential therapeutic applications. It has been investigated as a potential anticancer agent, as it can inhibit the growth and proliferation of cancer cells .
-
Industry: : The compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the design of novel industrial products .
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid involves its interaction with specific molecular targets. One of the primary targets is the fibroblast growth factor receptor (FGFR) family. The compound binds to the receptor’s tyrosine kinase domain, inhibiting its activity and preventing downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol: : This compound has a similar core structure but lacks the amino and propanoic acid moieties .
-
5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: : This compound has a chloro substituent at a different position on the pyridine ring .
-
1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol: : This compound lacks the chloro substituent and has a hydroxyl group instead .
The uniqueness of (S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid lies in its specific substitution pattern and the presence of both amino and propanoic acid moieties, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClN3O2/c11-9-5-1-2-13-10(5)14-4-6(9)7(12)3-8(15)16/h1-2,4,7H,3,12H2,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChI Key |
MIQSMAYAHWWXER-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CNC2=NC=C(C(=C21)Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


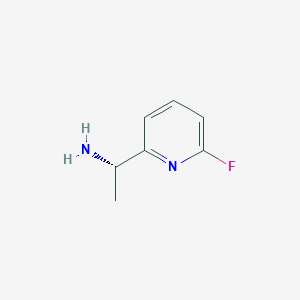
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
